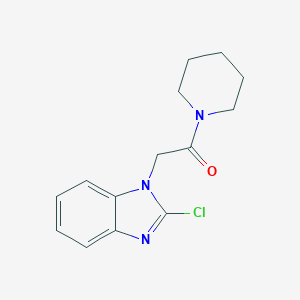
N-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound with potential biological activity. It is commonly known as CMPOB and belongs to the family of oxadiazole derivatives. CMPOB has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of CMPOB is not fully understood. However, it has been suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in neuronal cells. It has also been shown to modulate the expression of certain genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
CMPOB has been shown to have a potential neuroprotective effect against oxidative stress-induced damage in neuronal cells. It has also been shown to modulate the expression of certain genes involved in oxidative stress and inflammation. In addition, it has been suggested that CMPOB may have potential anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CMPOB is its potential neuroprotective effect against oxidative stress-induced damage in neuronal cells. This makes it a promising candidate for the development of new treatments for neurodegenerative diseases. However, one limitation of CMPOB is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on CMPOB. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to fully understand the mechanism of action of CMPOB and its potential effects on other physiological systems.
Métodos De Síntesis
The synthesis of CMPOB involves the reaction of 3-chloro-4-methylphenylamine with 3-phenyl-1,2,4-oxadiazol-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then reacted with butanoyl chloride to yield CMPOB.
Aplicaciones Científicas De Investigación
CMPOB has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a potential neuroprotective effect against oxidative stress-induced damage in neuronal cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C19H18ClN3O2 |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-10-11-15(12-16(13)20)21-17(24)8-5-9-18-22-19(23-25-18)14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,21,24) |
Clave InChI |
KNXDBLFNXZVEQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277123.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)